molecular formula C28H28N2O2 B7689585 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide

Cat. No. B7689585
M. Wt: 424.5 g/mol
InChI Key: WQVWCBBRPUQYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as TBCA, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of N-aryl benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it has been suggested that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the enzyme PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and inflammation. Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide binds to the catalytic domain of PARP-1, inhibiting its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of PARP-1, leading to the accumulation of DNA damage and cell death. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide also inhibits the production of inflammatory cytokines and chemokines, reducing inflammation. Furthermore, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its specificity towards PARP-1, which allows for targeted inhibition of this enzyme. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Furthermore, more studies are needed to fully understand the mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide and its effects on different cell types and tissues.

Synthesis Methods

The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-3-(o-tolyl) quinoline with tert-butyl isocyanide and 4-bromo-benzaldehyde in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, followed by a cyclization process, yielding 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide as a white solid.

Scientific Research Applications

4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

4-tert-butyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19-9-5-8-12-25(19)30(27(32)20-13-15-23(16-14-20)28(2,3)4)18-22-17-21-10-6-7-11-24(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVWCBBRPUQYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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